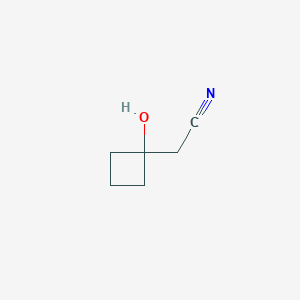

2-(1-Hydroxycyclobutyl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-hydroxycyclobutyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-5-4-6(8)2-1-3-6/h8H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUOXDXKHXMBIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CC#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289648-06-1 | |

| Record name | 2-(1-hydroxycyclobutyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Chemical Transformations Involving the 2 1 Hydroxycyclobutyl Acetonitrile Core

Reactivity of the Cyclobutyl Ring System

The significant ring strain of the cyclobutane (B1203170) core is a primary driver for its reactivity, often leading to rearrangements that form more stable five-membered rings. chim.itresearchgate.net

Ring expansion reactions of cyclobutanol (B46151) derivatives are well-documented, frequently proceeding through a semipinacol rearrangement mechanism to yield cyclopentanone (B42830) or other cyclopentane (B165970) structures. ugent.benih.govbris.ac.uk This transformation is particularly relevant for compounds structurally similar to 2-(1-Hydroxycyclobutyl)acetonitrile.

For instance, the acid-catalyzed reaction of 4-(1-hydroxycyclobutyl)-1,2,3-triazoles, close structural analogs, results in a ring expansion to form cyclic enaminones. nih.govrsc.org This process involves the cleavage of the N-acyltriazole followed by a semipinacol rearrangement cascade. nih.gov Similarly, electrophile-induced dearomative semi-pinacol rearrangements have been observed in 4-(1'-hydroxycyclobutyl)pyridines, leading to the formation of spirocyclic dihydropyridines. nih.govbris.ac.uk

Another pathway for ring expansion involves the decomposition of related α-diazo-β-hydroxy ketones. The treatment of 1-diazo-1-(1-hydroxycyclobutyl)propan-2-one with boron trifluoride etherate (BF₃·Et₂O) in acetonitrile (B52724) leads to the formation of N-(2-acetylcyclopent-1-en-1-yl)acetamide as the major product. mdpi.comsemanticscholar.org This reaction proceeds through the formation of a vinyl cation, which undergoes rearrangement and ring expansion. mdpi.com

Table 1: Examples of Ring Expansion Reactions in 1-Hydroxycyclobutyl Derivatives

| Starting Material | Reagents/Conditions | Major Product | Reaction Type | Source |

|---|---|---|---|---|

| 4-(1-Hydroxycyclobutyl)-1,2,3-triazole derivative | Acyl chloride, Triflic acid | Cyclic enaminone | Denitrogenative transformation / Semipinacol rearrangement | nih.govrsc.org |

| 1-Diazo-1-(1-hydroxycyclobutyl)propan-2-one | BF₃·Et₂O, Acetonitrile | N-(2-acetylcyclopent-1-en-1-yl)acetamide | Decomposition / Ring expansion | mdpi.comsemanticscholar.org |

| 4-(1'-Hydroxycyclobutyl)pyridine | 2,2,2-Trichloroethyl chloroformate (TrocCl), DIPEA | Spirocyclic dihydropyridine | Dearomative semipinacol rearrangement | nih.gov |

| trans-1-(3-Methoxycarbonyloxy-1-propynyl)cyclobutanol | Pd₂(dba)₃, dppe, Phenol | trans-3-(Phenoxymethyl)-3-vinylcyclopentanone | Palladium-catalyzed cascade ring expansion | ugent.be |

Ring cleavage in systems related to this compound is often observed in conjunction with denitrogenative transformations of heterocyclic moieties. researchgate.netwiley.com The cleavage of 4-(1-hydroxycyclobutyl)-1,2,3-triazoles with acyl chlorides, catalyzed by triflic acid, proceeds through the opening of the triazole ring. nih.govrsc.org This reaction is initiated by the acylation of the triazole, which makes it susceptible to ring cleavage and subsequent loss of dinitrogen (N₂), ultimately leading to rearranged products like cyclic enaminones. nih.govrsc.org

These denitrogenative processes highlight a powerful strategy for converting stable heterocyclic compounds into highly functionalized acyclic or different cyclic systems. researchgate.netwiley.com The initial step involves the activation of the triazole ring, which then undergoes cleavage of the N1–N2 bond, releasing nitrogen gas and forming a reactive vinyl cation intermediate that drives further rearrangement. rsc.org While direct ring cleavage of the cyclobutane ring in the parent compound is less documented without an adjacent activating group, oxidative cleavage methods, such as those using ruthenium catalysts on related systems, can lead to the formation of dicarboxylic acids. acs.org

Transformations of the Hydroxyl Functional Group

The tertiary hydroxyl group in this compound is a key site for functional group interconversion.

The tertiary alcohol in this compound cannot be further oxidized without breaking a carbon-carbon bond. However, related secondary cyclobutanols can be oxidized to the corresponding cyclobutanones. For example, 2-hydroxycyclobutanones can be synthesized via the reduction of an ozonide intermediate with sodium borohydride (B1222165) (NaBH₄). The oxidation of a secondary alcohol on a cyclobutane ring to a ketone is a standard transformation, often achieved using reagents like Dess-Martin periodinane. chim.it In some cases, oxidation can trigger subsequent rearrangements, such as the conversion of 2,2-bis(2-pyridylamino)cyclobutanols into 5-(pyridine-2-ylamino)dihydrofuran-2(3H)-ones. chim.it

Reduction of the hydroxyl group is not a typical pathway, as it is already in its most reduced alcoholic state.

The hydroxyl group is a poor leaving group, and its direct substitution is generally not feasible. libretexts.org Therefore, it must first be converted into a better leaving group. This is typically achieved by acylation or sulfonylation. For instance, in the dearomative spirocyclization of hydroxycyclobutylpyridines, the hydroxyl group is acylated using reagents like 2,2,2-trichloroethyl chloroformate (TrocCl) or di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov This acylated intermediate is then primed for the subsequent rearrangement and substitution. nih.gov The hydroxyl group can also be alkylated, for example, with propargyl bromide, after deprotonation. acs.org

Reactivity of the Nitrile Functional Group

The nitrile (cyano) group is a versatile functional group that can undergo a variety of transformations, serving as a precursor to amines, amides, and carboxylic acids. ebsco.com The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. libretexts.orglibretexts.org

The primary reactions of the nitrile group include:

Hydrolysis: Nitriles can be hydrolyzed under either acidic or basic conditions to first form an amide, which can then be further hydrolyzed to a carboxylic acid. libretexts.orglibretexts.org For example, the hydrolysis of the related ethyl 2-(1-hydroxycyclobutyl)acetate to 2-(1-hydroxycyclobutyl)acetic acid is achieved using sodium hydroxide (B78521) in a methanol (B129727)/water mixture. google.com

Reduction: The nitrile group can be reduced to a primary amine (R-CH₂NH₂). A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction proceeds via nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. libretexts.org

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile. libretexts.orglibretexts.org The initial product is an imine salt, which upon aqueous workup (hydrolysis) yields a ketone. libretexts.org For example, the reaction of nitriles with MeMgCl can be used to install a ketone. duq.edu

Formation of Nitrile Anions: The protons on the carbon atom alpha to the nitrile group (the -CH₂CN moiety) are acidic and can be deprotonated by strong bases, such as lithium amides or butyllithium, to form a resonance-stabilized nitrile anion. wikipedia.org This anion is a potent nucleophile and can be used in alkylation reactions to form new carbon-carbon bonds. wikipedia.org

Table 2: General Reactivity of the Nitrile Functional Group

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Hydrolysis (Acidic) | H₃O⁺, heat | Carboxylic Acid | libretexts.orglibretexts.org |

| Hydrolysis (Basic) | NaOH(aq), heat | Carboxylate Salt | libretexts.org |

| Reduction | 1. LiAlH₄, 2. H₂O | Primary Amine | libretexts.orglibretexts.org |

| Reaction with Grignard Reagent | 1. R-MgBr, 2. H₃O⁺ | Ketone | libretexts.org |

| Nitrile Anion Formation | Strong base (e.g., LDA, n-BuLi) | Nitrile Anion (Carbanion) | wikipedia.org |

Hydrolysis and Derivatization

The hydrolysis of the nitrile group in this compound can lead to the corresponding carboxylic acid, 2-(1-hydroxycyclobutyl)acetic acid, or the amide intermediate. This transformation is typically carried out under acidic or basic conditions. While specific studies on the hydrolysis of this compound are not extensively documented in the reviewed literature, the hydrolysis of a closely related compound, ethyl 2-(1-hydroxycyclobutyl)acetate, to 2-(1-hydroxycyclobutyl)acetic acid has been reported. This reaction is achieved using sodium hydroxide in a mixture of methanol and water, followed by acidification.

Derivatization of this compound can occur at either the hydroxyl or the nitrile functionality. The hydroxyl group can undergo esterification or etherification reactions. For instance, derivatization of similar hydroxycyclobutyl-containing molecules has been achieved through reactions with various reagents to form esters or ethers, enhancing their chemical diversity for various applications.

The nitrile group, on the other hand, can be converted into other functional groups. For example, nitriles can be transformed into amides, carboxylic acids, or amines through various chemical methods. A chemoenzymatic cascade has been reported for the conversion of carboxylic acids to nitriles via an oxime intermediate, a process that could potentially be reversed or adapted for the derivatization of the nitrile in this compound. nih.gov

Acid- and Base-Catalyzed Reactions

The presence of both a hydroxyl and a nitrile group makes this compound susceptible to both acid- and base-catalyzed reactions. Base-catalyzed reactions often involve the deprotonation of the carbon alpha to the nitrile group, creating a carbanion that can participate in various nucleophilic reactions.

Acid catalysis, on the other hand, typically involves the protonation of the hydroxyl group, turning it into a good leaving group (water) and generating a carbocation on the cyclobutane ring. This carbocation can then undergo rearrangements, such as ring expansion or contraction, or be trapped by nucleophiles.

Mechanisms of Boron Trifluoride Diethyl Etherate (BF3·Et2O)-Promoted Decomposition

Boron trifluoride diethyl etherate (BF3·Et2O) is a Lewis acid that can promote the decomposition of molecules containing a hydroxycyclobutyl moiety. While the specific decomposition of this compound is not detailed, a study on the BF3·Et2O-promoted decomposition of cyclic α-diazo-β-hydroxy ketones, including a cyclobutyl derivative, provides significant mechanistic insights that can be extrapolated. semanticscholar.orgresearchgate.net

The proposed mechanism involves the following key steps:

Complexation: The Lewis acid, BF3·Et2O, coordinates to the hydroxyl group.

Formation of a Vinyl Cation: The loss of the activated hydroxyl group leads to the formation of a highly reactive and unstable vinyl cation.

Rearrangement: This cation can undergo a 1,2-methylene shift, resulting in a ring expansion to a cyclopentyl cation.

Trapping of the Cation: The resulting cation can be trapped by the solvent or other nucleophiles present in the reaction mixture.

In the case of a related cyclobutyl derivative, decomposition in acetonitrile led to the formation of N-(2-acetylcyclopent-1-en-1-yl)acetamide, indicating a ring expansion and trapping by the acetonitrile solvent. semanticscholar.org This suggests that the decomposition of this compound under similar conditions could lead to cyclopentanone derivatives.

Table 1: Products from BF3·Et2O-Promoted Decomposition of a Related Cyclobutyl Derivative

| Reactant | Solvent | Major Product |

| 1-Diazo-1-(1-hydroxycyclobutyl)propan-2-one | Acetonitrile | N-(2-acetylcyclopent-1-en-1-yl)acetamide |

Data sourced from a study on the decomposition of cyclic α-diazo-β-hydroxy ketones. semanticscholar.org

Triflic Acid-Catalyzed Cleavage

Triflic acid (TfOH) is a strong Brønsted acid that can catalyze the cleavage of molecules containing the 1-hydroxycyclobutyl group. A relevant study investigated the triflic acid-catalyzed cleavage of 4-(1-hydroxycyclobutyl)-1,2,3-triazoles, which provides a model for the potential reactivity of this compound under similar conditions. nih.gov

The reaction of 4-(1-hydroxycyclobutyl)-1,2,3-triazoles with acyl chlorides in the presence of triflic acid resulted in a semipinacol rearrangement cascade. nih.gov This type of rearrangement is characteristic of 1,2-diols and related compounds in the presence of strong acids.

The proposed mechanism for the triflic acid-catalyzed reaction likely involves:

Protonation of the hydroxyl group by triflic acid.

Departure of water to form a cyclobutyl carbocation.

A 1,2-alkyl shift (ring expansion) to form a more stable cyclopentyl cation.

Subsequent reaction with a nucleophile or elimination to yield the final product.

In the context of this compound, a triflic acid-catalyzed reaction could similarly lead to ring-expanded products, such as cyclopentanone or its derivatives, depending on the reaction conditions and the presence of other reagents.

Chemo- and Regioselectivity in Reactions

The concepts of chemoselectivity and regioselectivity are central to understanding the reactions of bifunctional molecules like this compound. durgapurgovtcollege.ac.inslideshare.net

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, reactions can be directed to either the hydroxyl group or the nitrile group by carefully choosing the reagents and reaction conditions. For example, a mild acylating agent might selectively react with the more nucleophilic hydroxyl group, leaving the nitrile group intact. Conversely, reagents specific for nitrile hydrolysis would target the CN group.

Regioselectivity concerns the position at which a reaction occurs when multiple sites are available. In the context of acid-catalyzed rearrangements of the this compound core, regioselectivity would determine the outcome of the carbocation rearrangement. The migration of different bonds in the cyclobutane ring could lead to different ring-expanded or rearranged products. The stability of the resulting carbocation intermediates typically governs the regiochemical outcome of such rearrangements. For instance, the formation of a more substituted and therefore more stable carbocation is generally favored.

Studies on related systems have shown that the stereochemistry of the starting material can also influence the selectivity of these reactions, leading to the formation of specific diastereomers. duq.edu

Applications in Chemical Biology and Medicinal Chemistry Research

Utilization as a Chemical Scaffold and Building Block for Complex Molecules

The 1-hydroxycyclobutyl group is increasingly recognized as a "privileged scaffold"—a molecular framework that can bind to multiple biological targets with high affinity. nih.govnih.gov This has led to its incorporation into various molecular designs aimed at creating new therapeutic agents. Its utility stems from the ability to introduce specific three-dimensional geometry and metabolic stability into a molecule.

Rational drug design involves the strategic, structure-based creation of new molecules. mdpi.comnih.gov The 1-hydroxycyclobutyl moiety has been effectively used in this approach to optimize the properties of lead compounds. A prominent example is in the development of activators for AMP-activated protein kinase (AMPK). During the optimization of a series of indole-based AMPK activators, a benzylic alcohol lead compound showed promising potency but suffered from high metabolic clearance. acs.org To address this liability, medicinal chemists rationally designed a replacement for the benzylic alcohol group. The introduction of the 1-hydroxycyclobutyl group at this position successfully blocked the site of metabolism while also fine-tuning the compound's potency. acs.orgnih.gov This strategic substitution led to the discovery of PF-06409577, an orally available and potent AMPK activator that advanced to clinical trials. acs.orgnih.gov This process highlights how the 1-hydroxycyclobutyl group serves as a critical building block, enabling the rational design of molecules with improved pharmacokinetic profiles. acs.org The synthesis of the necessary precursor, a hydroxycyclobutyl boronic acid, was developed specifically for this purpose, further demonstrating the deliberate and planned incorporation of this scaffold. acs.org

Chemical libraries are collections of diverse small molecules used in high-throughput screening to identify new drug leads. nih.govvipergen.com The 2-(1-hydroxycyclobutyl)acetonitrile scaffold is a valuable component for inclusion in such libraries due to its unique physicochemical properties and synthetic tractability. Modern library synthesis strategies, such as DNA-encoded library (DEL) technology, rely on robust and versatile chemical reactions compatible with a wide range of building blocks. vipergen.com The azide-acetonitrile "click" reaction, for instance, is a method used to create medicinally important triazole moieties on a DNA backbone for DEL synthesis, showcasing the utility of nitrile-containing building blocks in expanding the chemical space of these libraries. acs.org The 1-hydroxycyclobutyl group, as part of a building block like this compound, can be incorporated into these libraries, providing access to novel chemical space characterized by three-dimensional complexity, which is often underrepresented in traditional screening collections. nih.gov The goal is to generate libraries that contain molecules with drug-like properties, and the inclusion of scaffolds like the 1-hydroxycyclobutyl group helps achieve this by moving away from flat, aromatic structures towards more complex, sp³-rich architectures. mdpi.com

Research into Adenosine (B11128) Monophosphate-activated Protein Kinase (AMPK) Activation

AMPK is a crucial enzyme that acts as a cellular energy sensor, playing a central role in regulating metabolism. researchgate.netactivemotif.comnih.gov When cellular energy levels are low (high AMP:ATP ratio), AMPK is activated and orchestrates a metabolic switch from energy-consuming anabolic processes to energy-producing catabolic pathways. nih.govnih.gov Due to its role in diseases like type 2 diabetes and diabetic nephropathy, where its activity is often reduced, AMPK has become a significant therapeutic target. acs.orgosti.govnih.gov

AMPK activation is a complex process. It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. activemotif.comfrontiersin.org Activation involves phosphorylation of a key threonine residue (Thr172) on the α-subunit by upstream kinases, which can increase its activity by up to 1000-fold. osti.govosti.gov Additionally, binding of AMP or ADP to the γ-subunit causes allosteric activation and protects Thr172 from dephosphorylation. osti.gov

Small-molecule activators have been developed that bind to a distinct allosteric site on the AMPK complex, different from the nucleotide-binding sites. acs.orgnih.gov This site is located at the interface between the α- and β-subunits. acs.org Compounds containing the 1-hydroxycyclobutyl scaffold, such as PF-06409577, function through this allosteric mechanism. acs.org A crystal structure of a closely related compound bound to the α1β1γ1 isoform of AMPK confirmed its binding at this interface. acs.org These direct activators can have dual effects: they allosterically activate the enzyme and protect the phosphorylated Thr172 from being dephosphorylated, thereby sustaining the active state of the kinase. acs.org Some activators, like C2, have even been shown to act synergistically with other activators, suggesting complex allosteric communication within the AMPK heterotrimer. researchgate.netnih.gov

The development of potent and selective AMPK modulators relies heavily on understanding their structure-activity relationships (SAR). SAR studies explore how modifying the chemical structure of a compound affects its biological activity. For the indole (B1671886) series of AMPK activators that includes the 1-hydroxycyclobutyl moiety, extensive SAR studies were conducted to optimize potency and drug-like properties. acs.orgthieme-connect.com

In humans, the AMPK heterotrimer can exist as up to 12 different isoform combinations, assembled from seven different gene products (α1, α2; β1, β2; γ1, γ2, γ3). nih.govfrontiersin.org These isoforms have distinct tissue distributions and potentially different physiological roles. osti.govfrontiersin.org For example, the α2 and β2 subunits are highly expressed in skeletal muscle, while the β1 subunit is more ubiquitous and is the predominant β subunit in the kidney. frontiersin.orgosti.gov This differential expression makes isoform-selective activation a key goal for developing targeted therapies with fewer side effects. nih.gov

The initial screening hit for the series leading to PF-06409577 showed selectivity for β1-containing isoforms over β2-containing isoforms. acs.orgosti.gov This β1-selective profile was maintained and enhanced throughout the optimization process. PF-06409577 and its analogs are potent and selective activators of β1-containing AMPK complexes. osti.govthieme-connect.com This selectivity is significant because reduced AMPK activity in the glomeruli of diabetic patients has been linked to diabetic nephropathy, and the β1 subunit is the primary isoform in the kidney. acs.orgosti.gov Therefore, selectively targeting β1-containing AMPK isoforms in the kidney represents a promising therapeutic strategy. thieme-connect.com Even the acyl glucuronide metabolites of PF-06409577, a major clearance pathway, were found to retain this selective activation of β1-containing AMPK isoforms. osti.gov

Investigations into Histone Deacetylase (HDAC) Inhibition

The unique three-dimensional structure of the 1-hydroxycyclobutyl group has made it an attractive component, or "cap" group, in the design of inhibitors targeting histone deacetylases (HDACs). HDACs are a class of enzymes crucial to the epigenetic regulation of gene expression; their dysregulation is linked to various cancers and other diseases. researchgate.netekb.eg Inhibitors of HDACs typically consist of three key pharmacophoric features: a cap group that interacts with the surface of the enzyme's active site, a linker region, and a zinc-binding group that coordinates with the catalytic zinc ion in the enzyme's core. researchgate.net

Design and Synthesis of Structurally Related Acetamide Derivatives

Researchers have explored the cyclobutyl moiety as a novel cap group in the design of HDAC inhibitors. The general strategy involves the synthesis of derivatives where the core this compound structure is modified, often by converting the nitrile group into a more suitable zinc-binding group, such as a hydroxamic acid or a benzamide. nih.gov For instance, synthetic routes have been developed to create N-hydroxyacetamide derivatives, which are known to be potent zinc-chelating groups in HDAC inhibitors. ekb.eg

The synthesis of such derivatives often starts with precursors like 4-(1'-hydroxycyclobutyl)pyridines, which can undergo various chemical transformations to introduce the necessary linker and zinc-binding functionalities. acs.org The design process is guided by creating compounds that can fit within the 14 Å channel of class I HDACs. nih.gov A number of quinoline-2-carboxamide (B1208818) derivatives have been synthesized and evaluated as HDAC inhibitors, with some compounds showing potent activity. nih.gov While not directly starting from this compound, these syntheses highlight the value of the hydroxycyclobutyl group as a component in building complex inhibitors. For example, a potent inhibitor, compound 21g, emerged from a series of 8-substituted quinoline-2-carboxamide derivatives. nih.gov

Analysis of Molecular Mechanisms of HDAC Isoenzyme Inhibition

HDACs are a large family of enzymes classified into four main classes (I, II, III, and IV). nih.govnih.gov The development of isoenzyme-selective inhibitors is a major goal in the field to minimize off-target effects. Molecular modeling and docking studies are crucial for understanding how these compounds interact with specific HDAC isoenzymes. nih.gov

The mechanism of inhibition by compounds containing the 1-hydroxycyclobutyl cap involves the zinc-binding group chelating the zinc ion at the bottom of the catalytic tunnel, while the cyclobutyl group occupies a surface pocket. nih.gov This interaction blocks substrate access and inhibits the enzyme's deacetylase activity. The accumulation of acetylated histones and other proteins alters gene expression, leading to outcomes like cell cycle arrest and apoptosis in cancer cells. ekb.egnih.govnih.gov Studies on various HDAC inhibitors have shown they can induce the expression of key cell cycle regulators like p21, leading to growth arrest. nih.gov The selectivity for different HDAC isoforms, such as HDAC1, 2, 6, or 8, is often determined by the specific interactions of the cap group and the linker with the protein surface and the entrance of the catalytic tunnel. ekb.egnih.govnih.gov

Contributions to Fragment-Based Drug Discovery (FBDD) Methodologies

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds in drug development. This approach uses small, low-molecular-weight molecules, or "fragments" (typically <300 Da), to screen for binding to a biological target. Because of their small size and lower complexity, fragments can explore chemical space more efficiently and are more likely to find binding pockets on a target protein. vu.nl

The 1-hydroxycyclobutyl moiety, as found in this compound, is considered a valuable fragment due to its three-dimensional character. Incorporating sp3-hybridized centers and structural rigidity, as seen in spirocycles and cyclobutane (B1203170) rings, is a growing trend in drug design to improve the physicochemical properties and novelty of new drug candidates. acs.orgvu.nl The synthesis of diverse libraries of fragments containing cyclobutane scaffolds is an active area of research to support FBDD campaigns. vu.nl Once a fragment like a cyclobutane derivative is identified as a binder, it serves as a starting point for optimization, where it is grown or linked with other fragments to create a more potent, high-affinity ligand. google.com

Research for Spinal Muscular Atrophy (SMA) Treatment

Spinal Muscular Atrophy (SMA) is a devastating genetic disorder caused by insufficient levels of the Survival Motor Neuron (SMN) protein. curesma.org This deficiency leads to the loss of motor neurons and progressive muscle weakness. practicalneurology.comnih.gov A primary therapeutic strategy is to increase the amount of functional SMN protein in the body. curesma.org While humans have two genes that produce SMN protein, SMN1 and SMN2, mutations in SMN1 cause the disease. The SMN2 gene produces mostly a truncated, unstable version of the protein. curesma.orgnih.gov Therefore, much research has focused on small molecules that can either modify the splicing of SMN2 to produce more full-length protein or stabilize the SMN protein that is produced. nih.govnih.gov

Design and Synthesis of SMN Protein Stabilizer Analogs

The 1-hydroxycyclobutyl group has been identified as a key structural feature in a class of small molecules that act as post-translational stabilizers of the SMN protein. nih.gov Through high-throughput screening, initial hit compounds were identified, which were then optimized through medicinal chemistry to improve their potency and pharmacokinetic properties.

One notable series of compounds features a thiazole (B1198619) core. The optimization of an initial lead compound led to the development of analogs where different parts of the molecule were systematically modified. nih.gov This process involved reversing an amide bond and changing the central heterocycle to overcome issues like poor plasma stability. nih.gov The synthesis of these analogs, such as 3-chloro-4-fluoro-N-(5-(1-hydroxycyclobutyl)thiazol-2-yl)benzamide, demonstrated the importance of the 1-hydroxycyclobutyl group for the desired biological activity. nih.gov Another research effort focused on synthesizing imidazole-based analogs, attempting to incorporate the 1-hydroxycyclobutyl group onto the imidazole (B134444) ring to create novel SMN protein stabilizers. uib.no

| Compound Name | Core Heterocycle | Key Structural Feature | Research Goal | Reference |

|---|---|---|---|---|

| 3-chloro-4-fluoro-N-(5-(1-hydroxycyclobutyl)thiazol-2-yl)benzamide | Thiazole | 1-Hydroxycyclobutyl | Post-translational stabilization of SMN protein | nih.gov |

| 3-chloro-4-fluoro-N-(2-(1-hydroxycyclobutyl)-1-methyl-1H-imidazol-4-yl)benzamide | Imidazole | 1-Hydroxycyclobutyl | Synthesis of novel SMN protein stabilizer analogs | uib.no |

Evaluation in Cellular Assay Systems (e.g., SMN-luciferase cell lines)

To identify and characterize compounds that increase SMN protein levels, specialized cellular assays are employed. A key tool in this research is the use of high-throughput screening assays that utilize an SMN2-luciferase reporter system. nih.govnih.gov In these engineered cell lines, the luciferase enzyme is only produced when the SMN2 gene successfully includes exon 7 in its final messenger RNA transcript, leading to the creation of a full-length and functional SMN-luciferase fusion protein. nih.gov

Broader Biological Target and Pathway Exploration in Drug Discovery Research

The chemical scaffold of this compound, and more broadly the 1-hydroxycyclobutyl moiety, has been integrated into molecules designed to probe and modulate key biological pathways, thereby aiding in the exploration of new therapeutic targets. A notable example is its incorporation into a series of potent and selective direct activators of Adenosine Monophosphate-activated Protein Kinase (AMPK). The exploration of this pathway has significant implications for a variety of metabolic diseases.

One of the most well-documented compounds containing the 1-hydroxycyclobutyl group is 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid, also known as PF-06409577. acs.orgnih.gov This compound was identified through high-throughput screening and subsequent optimization as a direct activator of AMPK, a crucial enzyme in maintaining cellular energy homeostasis. acs.orgnih.govosti.gov The activation of AMPK has been pursued as a therapeutic strategy for diabetic nephropathy, a serious complication of diabetes. acs.orgosti.gov

The research leading to the discovery of PF-06409577 demonstrated that the 1-hydroxycyclobutyl-phenyl appendage was a critical component for achieving oral absorption and favorable pharmacokinetic properties. acs.org The exploration of derivatives with this moiety has provided valuable insights into the structure-activity relationship for AMPK activation. acs.org

The activation of the AMPK pathway by these compounds has broader implications beyond diabetic nephropathy. AMPK is a central regulator of metabolism, and its activation can influence a multitude of downstream processes. acs.org These include lipid metabolism, mTOR signaling, and oxidative stress, suggesting that compounds containing the 1-hydroxycyclobutyl moiety could be valuable tools for investigating these interconnected pathways in various disease contexts. acs.org

For instance, studies on the acyl glucuronide metabolites of PF-06409577 and related analogs revealed that these metabolites retain the ability to selectively activate β1-containing AMPK isoforms and inhibit de novo lipogenesis in human hepatocytes. osti.gov This highlights the potential for these compounds to modulate lipid metabolism, a key pathway in conditions such as non-alcoholic fatty liver disease and cardiovascular disease.

Furthermore, the efficacy of these compounds in preclinical models has spurred further investigation into their effects on other cellular processes. The ability of PF-06409577 to activate AMPK signaling has been shown to inhibit the growth of osteosarcoma cells, indicating a potential role in cancer research.

The following tables summarize key research findings related to a compound featuring the 1-hydroxycyclobutyl moiety.

Table 1: In Vitro Activity of an AMPK Activator Containing the 1-Hydroxycyclobutyl Moiety

| Compound | Target | Assay | Activity (EC50) | Reference |

| PF-06409577 | AMPK α1β1γ1 | TR-FRET Activation | 0.029 µM | acs.org |

This table is interactive. You can sort and filter the data.

Table 2: Pharmacokinetic Properties of an AMPK Activator with the 1-Hydroxycyclobutyl Group

| Compound | Species | Administration | Oral Bioavailability (%) | Reference |

| PF-06409577 | Rat | Oral | 45 | acs.org |

| PF-06409577 | Dog | Oral | 68 | acs.org |

This table is interactive. You can sort and filter the data.

While direct research on this compound for broad biological target exploration is not extensively documented in the provided search results, the successful incorporation of the 1-hydroxycyclobutyl moiety into potent modulators of the AMPK pathway underscores its value in medicinal chemistry. The exploration of this and related scaffolds can pave the way for the discovery of novel probes and drug candidates for a range of diseases characterized by metabolic dysregulation.

Spectroscopic and Advanced Analytical Methodologies in Research

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (GC-MS, HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. vttresearch.com

High-Resolution Mass Spectrometry (HRMS) HRMS provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. rsc.orgulisboa.pt For 2-(1-Hydroxycyclobutyl)acetonitrile (C₆H₉NO), the exact mass can be calculated and compared to the experimental value obtained via techniques like electrospray ionization (ESI).

Calculated Mass for C₆H₉NO

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 112.07624 |

| [M+Na]⁺ | 134.05035 |

The observation of an ion with an m/z value matching one of these calculations would confirm the compound's elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. fda.govthermofisher.com This technique is suitable for the analysis of volatile compounds. This compound could be analyzed by GC-MS, potentially after derivatization of the hydroxyl group to increase its volatility. The gas chromatogram would indicate the purity of the sample, while the mass spectrum of the corresponding peak would show the molecular ion and a characteristic fragmentation pattern, further confirming the structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational excitations of its chemical bonds. msu.edu It is an effective method for identifying the functional groups present in a compound. stfc.ac.uk

The IR spectrum of this compound is expected to display characteristic absorption bands for its key functional groups. Analysis of related compounds containing the 1-hydroxycyclobutyl moiety shows a strong, broad absorption for the O-H stretch. rsc.org

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Band |

|---|---|---|

| Hydroxyl (-OH) | 3600 - 3200 | Strong, broad band indicating hydrogen bonding. rsc.org |

| Aliphatic C-H | 3000 - 2850 | Medium to strong stretching vibrations. |

| Nitrile (C≡N) | 2260 - 2240 | Medium, sharp absorption. researchgate.netnist.gov |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the molecular structure, including bond lengths, bond angles, and absolute stereochemistry, can be generated. rsc.org

For this compound, obtaining a single crystal suitable for X-ray diffraction would provide unambiguous confirmation of its covalent structure. Furthermore, it would reveal the specific conformation of the cyclobutane (B1203170) ring and the relative orientation of the hydroxymethyl and acetonitrile (B52724) substituents. This technique is considered the gold standard for absolute structure determination. acs.org

Chromatographic Techniques for Purification and Analysis (HPLC, TLC)

Chromatographic techniques are fundamental for the separation, purification, and analytical assessment of chemical compounds.

Thin-Layer Chromatography (TLC) TLC is a rapid and effective method used to monitor the progress of reactions and assess the purity of a sample. biotage.com For this compound, a sample would be spotted on a silica (B1680970) gel plate (the stationary phase) and developed using a suitable solvent system (the mobile phase), such as a mixture of hexane (B92381) and ethyl acetate. The compound's polarity would determine its retention factor (R_f), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A single spot on the TLC plate under various solvent conditions suggests a high degree of purity. biotage.com

High-Performance Liquid Chromatography (HPLC) HPLC is a highly efficient separation technique used for both analysis and purification. selectscience.net An analytical HPLC system can be used to determine the purity of this compound with high accuracy. analytics-shop.comspectrumchemical.com The compound is passed through a column (e.g., a C18 reversed-phase column) using a pressurized liquid solvent system, often a mixture of acetonitrile and water. thermofisher.commerckmillipore.com The time it takes for the compound to pass through the column, known as the retention time, is a characteristic property under specific conditions. A single, sharp peak in the chromatogram is indicative of a pure compound. Preparative HPLC can be employed to purify larger quantities of the compound to a very high standard.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool to investigate the mechanisms of chemical reactions involving nitrile compounds and cyclobutanones. While specific DFT studies on the formation of 2-(1-hydroxycyclobutyl)acetonitrile are not extensively documented, research on analogous reactions provides significant insights.

For instance, DFT calculations have been employed to elucidate the rhodium- and nickel-catalyzed intramolecular cycloaddition of cyclobutanone (B123998) with alkenes. nih.gov These studies reveal that both catalytic systems proceed through a pathway involving oxidative addition of the C-C(acyl) bond, insertion of the C=C bond, and subsequent reductive elimination. nih.gov The regioselectivity and chemoselectivity are determined by the C=C bond insertion step, which is influenced by the spatial configuration of the metal complex and orbital interactions. nih.gov In the rhodium system, a 1,2-insertion into the Rh-C bond is favored, while in the nickel system, insertion occurs into the Ni-C(acyl) bond. nih.gov

Furthermore, DFT calculations have been instrumental in understanding the deprotonation of chiral nitriles and the subsequent reaction with electrophiles. rsc.org Studies on the deprotonation of a chiral nitrile with TMPMgCl showed that the resulting organometallic species is configurationally stable at low temperatures for a short period. rsc.org DFT calculations at the B3LYP/6-311G(d,p) level of theory indicated the formation of two rotamers of the magnesiated intermediate, with one being significantly more stable due to chelation. rsc.org Such computational insights are invaluable for optimizing reaction conditions to achieve high enantioselectivity in the synthesis of 2-substituted nitriles.

The mechanism of nitrile hydration catalyzed by metal-ligand cooperative complexes has also been investigated using DFT. rug.nl Preliminary calculations suggest that the binding of benzonitrile (B105546) to the catalyst is exergonic at the N-arm of the ligand, highlighting the role of the ligand in the catalytic cycle. rug.nl These findings are relevant to understanding potential side reactions or further transformations of the nitrile group in this compound.

Mechanistic studies involving radical cascade cyclizations of N-arylacrylamides have also benefited from DFT calculations, which helped to explain the selective radical generation and subsequent cyclization pathways. beilstein-journals.org

Table 1: Application of DFT in Related Reactions

| Reaction Type | Key DFT Findings | Reference |

| Intramolecular Cycloaddition of Cyclobutanone | Elucidation of oxidative addition, C=C insertion, and reductive elimination steps. Explanation of regio- and chemoselectivity based on metal catalyst. | nih.gov |

| Deprotonation of Chiral Nitriles | Identification of stable chelated and non-chelated organometallic intermediates. | rsc.org |

| Nitrile Hydration | Determination of the energetics of nitrile binding to a metal-ligand cooperative catalyst. | rug.nl |

| Radical Cascade Cyclization | Support for a radical-mediated mechanism and explanation of reaction selectivity. | beilstein-journals.org |

Molecular Dynamics Simulations and Conformation Analysis

MD simulations have been successfully applied to study the binding of cyclobutane-containing compounds to biological targets. For example, in the development of combretastatin (B1194345) A4 analogs, MD simulations were used to estimate the stability and key interactions of the compounds within the colchicine (B1669291) binding site of tubulin. nih.gov These simulations showed that the cyclobutane (B1203170) ring's puckering could position other functional groups for optimal hydrogen bonding with protein residues. ru.nlnih.gov Specifically, the puckered conformation of a cyclobutyl ring allowed a sulfonamide NH group to form hydrogen bonds with arginine and asparagine residues in the JAK1 enzyme. ru.nl

The conformational flexibility of side chains attached to a cyclobutane ring is another area where MD simulations provide value. In the design of MDM2 inhibitors, constraining a flexible diol side chain within a cyclobutane ring was hypothesized to improve the pharmacokinetic profile by reducing the number of rotatable bonds. nih.gov MD simulations can be used to explore the conformational space of such modifications and predict their impact on binding affinity and metabolic stability.

Furthermore, MD simulations are crucial for understanding the stability of protein-ligand complexes over time. mdpi.comnih.gov By analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the complex, researchers can assess the stability of the binding pose and identify flexible regions of the protein. nih.gov This information is critical for validating docking results and understanding the dynamic nature of the ligand-receptor interaction. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent molecules.

For cyanohydrins, the chemical class to which this compound belongs, QSAR studies have been conducted to evaluate their fumigation toxicity against insects. iastate.edukoreascience.krresearchgate.net In one study, the fumigation toxicity of 11 natural and synthetic cyanohydrins against the house fly and the lesser grain borer was examined. iastate.edu The results showed that Log P (a measure of lipophilicity), polarizability, and molar refractivity were the best descriptors to explain the relationship between the structure of the cyanohydrins and their biological effects. iastate.edu These parameters are related to lipid solubility, London dispersive forces, and molar volume, respectively. koreascience.kr

The developed QSAR models, although based on a small set of analogs, provide valuable insights for designing new insecticidally active cyanohydrins. iastate.edu The study highlighted that as Log P increased, the toxicity of the cyanohydrins also tended to increase. iastate.edu This suggests that for fumigant activity, the ability of the compound to partition into the lipid membranes of the insect is an important factor.

Table 2: Physicochemical Descriptors in Cyanohydrin QSAR

| Descriptor | Physicochemical Property | Correlation with Fumigant Toxicity | Reference |

| Log P | Lipophilicity/Lipid Solubility | Positive | iastate.edukoreascience.kr |

| Polarizability | London Dispersive Forces | Positive | iastate.edukoreascience.kr |

| Molar Refractivity | Molar Volume | Positive | iastate.edukoreascience.kr |

While these QSAR studies were not performed on this compound itself, they provide a framework for predicting its potential biological activities and for designing derivatives with enhanced properties. For example, by calculating the Log P, polarizability, and molar refractivity of this compound, one could estimate its potential as a fumigant.

Rational Design and Virtual Screening Approaches

Rational drug design and virtual screening are computational techniques that leverage knowledge of a biological target's structure and function to identify and optimize new drug candidates. The compound this compound is a key precursor to venlafaxine (B1195380), a serotonin-norepinephrine reuptake inhibitor (SNRI). mdpi.comskemman.isnih.gov Therefore, rational design approaches have been applied to develop analogs of venlafaxine with improved pharmacological profiles. nih.gov

One strategy involves creating multiple analogs of dual reuptake inhibitors like venlafaxine and characterizing their receptor profiles to develop triple reuptake inhibitors with activity at serotonin, norepinephrine, and dopamine (B1211576) transporters. nih.gov This process often begins with the core structure of the parent drug and systematically modifies different parts of the molecule. The cyclobutyl group in a precursor like this compound offers a unique scaffold that can be exploited in such design efforts. The puckered nature of the cyclobutane ring can introduce specific conformational constraints that may lead to enhanced selectivity for a particular transporter. ru.nl

Virtual screening can be used to test a large library of virtual compounds, including derivatives of this compound, for their potential to bind to a specific target. This process typically involves docking the compounds into the binding site of the target protein and scoring them based on their predicted binding affinity. For example, computational overlap models have been used to compare the binding of different chemical series to the same target, guiding the design of new compounds. acs.org In the development of AMPK activators, a computational model suggested that truncating an amide group to a carboxylic acid would be beneficial, a hypothesis that was confirmed experimentally. acs.org

The synthesis of sila-venlafaxine, where the quaternary carbon of the cyclohexanol (B46403) ring is replaced by a silicon atom, is another example of rational design. researchgate.net This modification led to a dramatic change in the pharmacological selectivity profile of the compound. researchgate.net Similar "sila-switching" could be explored for analogs derived from this compound to modulate their activity and selectivity.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized cyclobutanes, such as 2-(1-hydroxycyclobutyl)acetonitrile, is an area of significant research interest due to the prevalence of the cyclobutane (B1203170) motif in bioactive molecules. nih.govnih.gov Current methods often involve multi-step protocols, and future efforts will likely focus on developing more efficient and sustainable synthetic strategies.

Key areas for future development include:

Catalyst-Controlled C–H Functionalization: The development of catalysts that can selectively functionalize specific C-H bonds in a molecule offers a powerful tool for organic synthesis. nih.gov This approach could lead to more direct and efficient routes to this compound and its derivatives, minimizing the need for protecting groups and reducing the number of synthetic steps.

Eco-Friendly Approaches: There is a growing demand for "green chemistry" in the synthesis of chemical compounds. Future research will likely explore organo- and biocatalyzed methods for synthesizing cyclobutane-containing molecules to reduce the environmental impact of chemical production. nih.gov

Alkyne-Free Synthesis: Recent advancements have demonstrated the synthesis of NH-1,2,3-triazoles, which can be precursors to functionalized cyclic compounds, using alkyne-free methods from readily available industrial products like primary nitro compounds and aromatic aldehydes. rsc.org This approach could be adapted for the sustainable synthesis of cyclobutane derivatives.

Direct Condensation Methods: Exploring direct condensation reactions, for instance, between a carbonyl compound and acetonitrile (B52724) using a base like potassium hydroxide (B78521), could offer a simpler and more cost-effective route to α,β-unsaturated nitriles, which could be further elaborated to the target compound. orgsyn.org

Exploration of Uncharted Biological Activities and Molecular Targets

While the biological profile of this compound itself is not extensively documented in publicly available research, its structural motifs are present in compounds with known biological activities, suggesting potential for further exploration.

Future research in this area could focus on:

Screening for Bioactivity: Systematic screening of this compound and its derivatives against a wide range of biological targets could uncover novel therapeutic applications. The presence of the hydroxycyclobutyl group in other bioactive molecules suggests this moiety can interact with biological targets. uib.noacs.orgosti.govnih.govnih.govnih.gov

AMPK Activation: The 1-hydroxycyclobutyl moiety is found in potent activators of adenosine (B11128) monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. acs.orgosti.gov Further investigation into whether this compound or its derivatives can modulate AMPK activity could be a fruitful area of research, with potential implications for metabolic diseases like diabetic nephropathy. acs.orgosti.gov

Antimicrobial Properties: Substituted thiobenzanilides, which share some structural similarities with potential derivatives of this compound, have shown interesting biological effects, including antimicrobial activity. nih.gov This suggests that derivatives of this compound could be explored for their potential as new antimicrobial agents.

Enzyme Inhibition: The nitrile group can act as a pharmacophore in various enzyme inhibitors. Investigating the potential of this compound derivatives to inhibit specific enzymes could lead to the discovery of new drug candidates.

Integration with Artificial Intelligence and Machine Learning for Synthesis Planning and Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, from predicting molecular properties to designing novel synthetic routes. acs.orgnih.govresearchgate.netnih.gov

The integration of these technologies with research on this compound could lead to:

Computer-Aided Synthesis Planning (CASP): AI-powered tools can analyze vast amounts of chemical reaction data to propose novel and efficient synthetic routes. acs.orgnih.govresearchgate.netacs.org These tools can help chemists design more effective ways to synthesize this compound and its derivatives, potentially improving yields and reducing costs. acs.orgnih.gov ML models can be trained on existing reaction databases to predict the outcomes of new reactions and suggest optimal reaction conditions. researchgate.netai-dd.eu

Predictive Modeling for Drug Discovery: Machine learning algorithms can be used to predict the biological activities and physicochemical properties of virtual compounds. nih.govacs.orgacs.orgnih.gov This allows for the in silico screening of large libraries of potential derivatives of this compound to identify candidates with the highest probability of desired therapeutic effects. This approach can significantly accelerate the drug discovery process and reduce the need for extensive experimental screening. nih.govnih.gov

De Novo Drug Design: AI can be used to design entirely new molecules with specific desired properties. nih.gov By learning the relationships between chemical structure and biological activity, these models can generate novel derivatives of this compound that are optimized for a particular molecular target.

Table 1: AI and Machine Learning in Chemical Research

| Application Area | Description | Potential Impact on this compound Research |

| Synthesis Planning | AI algorithms analyze known reactions to propose synthetic routes for new molecules. acs.orgnih.govresearchgate.netacs.org | Faster and more efficient synthesis of the target compound and its derivatives. |

| Property Prediction | ML models predict physicochemical and biological properties of compounds. nih.govacs.orgacs.orgnih.gov | Prioritization of derivatives for synthesis and testing based on predicted activity and drug-likeness. |

| Drug Discovery | AI helps identify and optimize new drug candidates by analyzing large datasets. nih.govnih.gov | Discovery of novel therapeutic applications for derivatives of this compound. |

Advanced Methodologies for Derivatization and Functionalization

The ability to selectively modify the structure of this compound is crucial for exploring its structure-activity relationships and developing new applications.

Future research will likely focus on:

Catalyst-Controlled Functionalization: As mentioned earlier, the use of selective catalysts can enable the precise functionalization of the cyclobutane ring, allowing for the introduction of various substituents at specific positions. nih.gov

Denitrogenative Transformations: The denitrogenative transformation of related compounds like NH-1,2,3-triazoles can lead to a variety of functionalized products. rsc.org Similar strategies could be developed for the nitrile group in this compound, opening up new avenues for derivatization.

Advanced Derivatization Protocols: The development of advanced derivatization protocols is essential for the analysis of complex mixtures and the unambiguous identification of isomers. nih.govresearchgate.netresearch-solution.coma-z.lu Such protocols would be invaluable for studying the metabolism and biological fate of this compound and its derivatives.

Chalcogenocyclofunctionalization: Reactions involving chalcogen halides can be used to synthesize novel functionalized organochalcogen compounds. mdpi.com Applying these methods to derivatives of this compound could lead to new compounds with unique properties.

Application in Materials Science and Specialty Chemical Development

The unique structural features of this compound, including the strained cyclobutane ring and the reactive nitrile group, make it a potentially valuable building block for materials science and the development of specialty chemicals.

Potential future applications include:

Polymer Synthesis: Nitrile-containing compounds can be used as monomers in polymerization reactions. The cyclobutane ring could impart unique thermal and mechanical properties to the resulting polymers.

Specialty Chemicals: The functional groups of this compound can be modified to produce a variety of specialty chemicals with applications in areas such as coatings, adhesives, and electronic materials. americanelements.com

Functional Materials: The incorporation of the this compound moiety into larger molecular frameworks could lead to the development of new functional materials with tailored optical, electronic, or biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.